

# Toxicological Profile of 2-Ethylacrolein: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2-Ethylacrolein

Cat. No.: B1207793

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## Executive Summary

**2-Ethylacrolein** (CAS No. 922-63-4) is a reactive  $\alpha,\beta$ -unsaturated aldehyde with significant toxicological properties. This technical guide provides a comprehensive overview of its toxicological profile, including acute, subchronic, and genotoxic effects, as well as insights into its mechanisms of toxicity and toxicokinetics. The information is compiled from available safety data sheets, scientific literature, and toxicological databases. Quantitative data are presented in structured tables for clarity, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. It is important to note that while data on **2-Ethylacrolein** itself is presented where available, some information, particularly concerning chronic toxicity, carcinogenicity, and reproductive/developmental toxicity, is extrapolated from studies on the closely related and well-studied compound, acrolein.

## Chemical and Physical Properties

Property	Value	Reference(s)
CAS Number	922-63-4	[1]
Molecular Formula	C <sub>5</sub> H <sub>8</sub> O	[1]
Molecular Weight	84.12 g/mol	[1]
Appearance	Colorless liquid	[2]
Odor	Pungent	[1]
Boiling Point	92-93 °C	[1]
Flash Point	1 °C	[1]
Solubility	Soluble in alcohol; insoluble in water.	[1]

## Acute Toxicity

**2-Ethylacrolein** exhibits high acute toxicity via inhalation and is harmful through oral and dermal routes of exposure.[3]

Endpoint	Species	Route	Value	Classification	Reference(s)
LC <sub>50</sub>	Rat	Inhalation	289 ppm (4 hours)	Fatal if inhaled (Category 2)	[2][3][4][5]
ATE	-	Oral	300 - 2000 mg/kg	Harmful if swallowed (Category 4)	[4]
ATE	-	Dermal	1000 - 2000 mg/kg	Harmful in contact with skin (Category 4)	[4]

ATE: Acute Toxicity Estimate

## Subacute and Subchronic Toxicity

A key subacute inhalation toxicity study was conducted on rats, providing valuable insights into the effects of repeated exposure to **2-Ethylacrolein**.[\[6\]](#)[\[7\]](#)

### 13-Week Inhalation Study in Rats

- Reference: Appelman L. M., Hendriksen C. F., Feron V. J. (1981). Repeated exposure to alpha-ethylacrolein vapour: Subacute toxicity study in rats. *Toxicology*, 22(1), 79-87.[\[6\]](#)[\[7\]](#)
- Experimental Protocol:
  - Test Species: Rats (10 males and 10 females per group).
  - Exposure Concentrations: 0, 2.0, 9.8, or 48.4 ppm.
  - Exposure Duration: 6 hours/day, 5 days/week for 13 weeks.
  - Route of Administration: Whole-body inhalation.
  - Endpoints Evaluated: Clinical signs, body weight, food consumption, clinical pathology, organ weights, and histopathology.
- Summary of Findings:
  - No-Observed-Adverse-Effect Level (NOAEL): 2.0 ppm.
  - Lowest-Observed-Adverse-Effect Level (LOAEL): 9.8 ppm, based on minor effects such as decreased concentrations of total protein and albumin in the blood serum and minimal hyper- and metaplasia of the tracheobronchial epithelium.[\[8\]](#)
  - Effects at 48.4 ppm:
    - Growth retardation and focal alopecia.
    - Increased serum activity of glutamic-oxalacetic transaminase, glutamic-pyruvic transaminase, and alkaline phosphatase.
    - Decreased serum concentrations of total protein and albumin.

- Increased relative weights of the heart, liver, adrenals, and lungs.[8]
- Histopathological changes in the respiratory tract, including hyper- and metaplasia of the respiratory epithelium and atrophy of the nasal olfactory epithelium.[8]

## Genotoxicity

**2-Ethylacrolein** is considered to be a direct-acting mutagen.

- Ames Test (Bacterial Reverse Mutation Assay):
  - Finding: Mutagenic in *Salmonella typhimurium* strain TA100 without metabolic activation. This indicates that **2-Ethylacrolein** can directly cause base-pair substitution mutations in DNA.
  - Experimental Protocol (General):
    - Bacterial Strains: Histidine-dependent strains of *Salmonella typhimurium* (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) are used.
    - Exposure: The tester strains are exposed to various concentrations of **2-Ethylacrolein**, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
    - Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.
    - Incubation: Plates are incubated at 37°C for 48-72 hours.
    - Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

## Carcinogenicity

There are no specific carcinogenicity studies available for **2-Ethylacrolein**. However, studies on the related compound, acrolein, have not shown evidence of carcinogenicity.

- Acrolein Carcinogenicity Studies:

- Hamsters exposed to 4.0 ppm acrolein for 52 weeks showed no evidence of respiratory tract tumors.[9]
- Rats exposed to 8 ppm acrolein for 18 months also showed no evidence of tumors.[3][9]
- It is noted that a potential metabolite of acrolein, glycidaldehyde, is considered a carcinogen.[3][9]

## Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of **2-Ethylacrolein** are not available. Studies on acrolein in rats have not shown adverse effects on reproduction at certain exposure levels.[9]

## Mechanism of Toxicity

The toxicity of **2-Ethylacrolein** is primarily attributed to its chemical structure as an  $\alpha,\beta$ -unsaturated aldehyde. This functional group makes it a potent electrophile and a Michael acceptor, allowing it to readily react with biological nucleophiles.[10]

## Covalent Adduct Formation

The primary mechanism of toxicity involves the formation of covalent adducts with cellular macromolecules, particularly proteins and DNA, through Michael addition. The electrophilic  $\beta$ -carbon of the  $\alpha,\beta$ -unsaturated system is susceptible to attack by nucleophilic groups present in biomolecules, such as the sulfhydryl groups of cysteine residues in proteins and glutathione (GSH).[10] This adduction can alter the structure and function of proteins, leading to enzyme inhibition and disruption of cellular processes.

## Oxidative Stress

**2-Ethylacrolein** is a potent inducer of oxidative stress. This occurs through two main pathways:

- **Glutathione (GSH) Depletion:** **2-Ethylacrolein** reacts rapidly with GSH, a key intracellular antioxidant, leading to its depletion. This compromises the cell's ability to detoxify reactive oxygen species (ROS).[10]

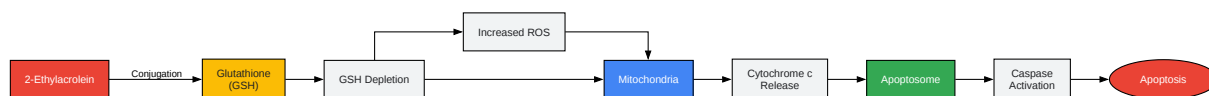
- ROS Generation: The depletion of GSH and the interaction of **2-Ethylacrolein** with cellular components can lead to an increase in the production of ROS, such as superoxide anion and hydrogen peroxide.[10]

The resulting oxidative stress can cause damage to lipids, proteins, and DNA, contributing to cytotoxicity.

## Signaling Pathway Perturbation

The electrophilic and oxidative stress induced by **2-Ethylacrolein** can perturb critical cellular signaling pathways.

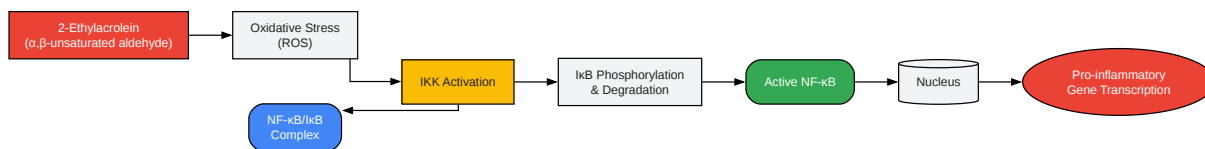
Glutathione depletion is a key event that can trigger apoptosis (programmed cell death). The loss of this critical antioxidant sensitizes the cell to oxidative damage and can activate both intrinsic and extrinsic apoptotic pathways. This includes the release of cytochrome c from mitochondria and the activation of caspases, the executioner enzymes of apoptosis.[11][12]



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### Glutathione Depletion-Induced Apoptotic Pathway.

$\alpha,\beta$ -Unsaturated aldehydes can activate the nuclear factor-kappa B (NF- $\kappa$ B) signaling pathway, a key regulator of the inflammatory response.[10][13] In unstimulated cells, NF- $\kappa$ B is held inactive in the cytoplasm by inhibitor of  $\kappa$ B (I $\kappa$ B) proteins. Oxidative stress can lead to the activation of I $\kappa$ B kinase (IKK), which phosphorylates I $\kappa$ B, targeting it for degradation. This releases NF- $\kappa$ B, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[13][14][15][16][17]



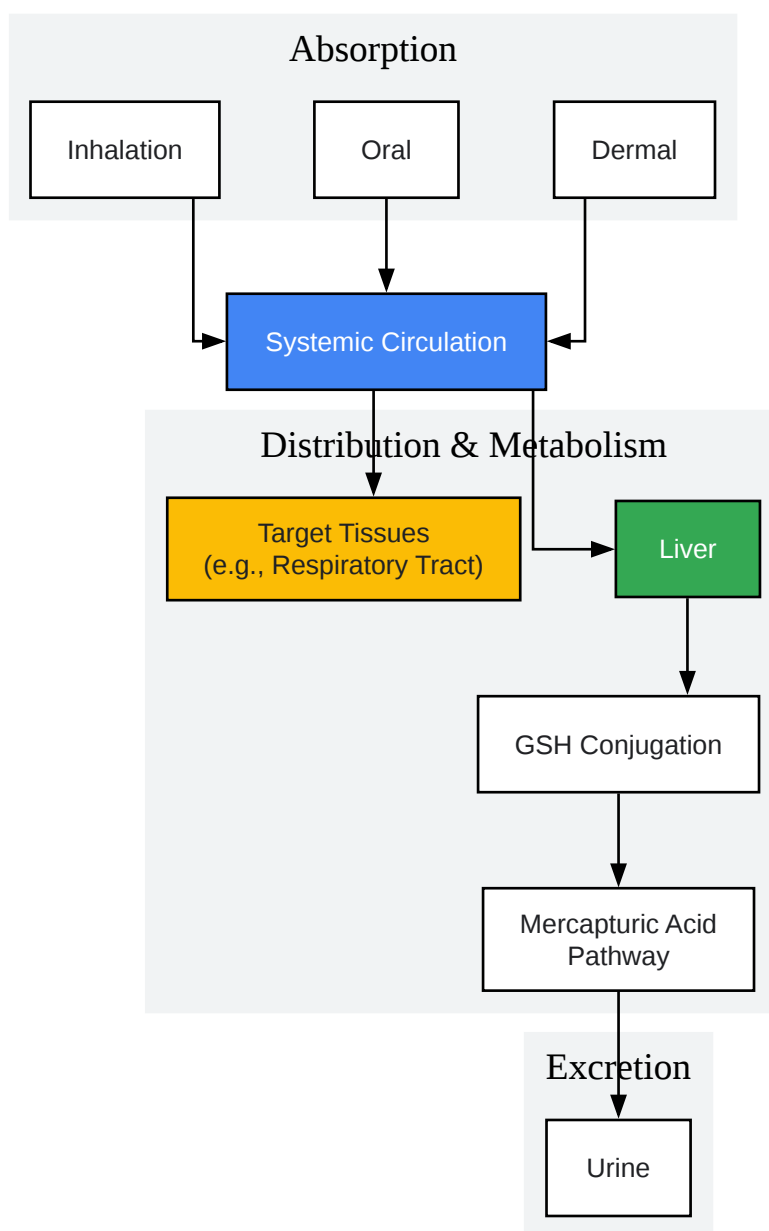
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Activation of the NF-κB Inflammatory Pathway.

## Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)

Specific toxicokinetic data for **2-Ethylacrolein** are limited. However, based on its chemical properties and data from similar  $\alpha,\beta$ -unsaturated aldehydes like acrolein, the following can be inferred:

- Absorption: Due to its volatility and reactivity, **2-Ethylacrolein** is expected to be readily absorbed via inhalation.[9] It is also classified as harmful by oral and dermal routes, indicating absorption through the gastrointestinal tract and skin.[3]
- Distribution: As a highly reactive molecule, **2-Ethylacrolein** is likely to react with tissues at the point of entry (e.g., respiratory tract, skin, gastrointestinal tract). Systemic distribution may be limited due to this high reactivity.
- Metabolism: The primary metabolic pathway for  $\alpha,\beta$ -unsaturated aldehydes is conjugation with glutathione (GSH), which can be a spontaneous reaction or catalyzed by glutathione S-transferases (GSTs).[18][19][20][21] The resulting GSH conjugate can be further metabolized through the mercapturic acid pathway and excreted in the urine.[21][22][23][24]
- Excretion: The metabolites of **2-Ethylacrolein** are expected to be primarily excreted in the urine.



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General Toxicokinetic Pathway for **2-Ethylacrolein**.

## Conclusion

**2-Ethylacrolein** is a highly toxic chemical with significant irritant and mutagenic properties. Its toxicity is driven by its reactivity as an  $\alpha,\beta$ -unsaturated aldehyde, leading to covalent adduct formation, glutathione depletion, and oxidative stress. These events can disrupt cellular signaling, leading to inflammation and apoptosis. While data on its chronic toxicity,



carcinogenicity, and reproductive effects are lacking, the available information on its acute and subacute toxicity underscores the need for careful handling and minimization of exposure. Further research is warranted to fully characterize its long-term health effects and to develop a more complete toxicokinetic profile.

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